4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
Overview
Description
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features an amino group and a bromine atom attached to the pyrazole ring, as well as a benzohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s known that similar compounds can inhibit the activity of their target enzymes, leading to a cascade of biochemical reactions .
Biochemical Pathways
, compounds with similar structures have been known to affect various pathways. For instance, some compounds can inhibit the activity of enzymes like AChE, disrupting the normal functioning of neurotransmission .
Result of Action
Similar compounds have been known to exhibit various biological activities such as anti-inflammatory, antitumor, antidiabetic, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the amino and bromo groups: The amino group can be introduced via nucleophilic substitution, while the bromine atom can be added through electrophilic bromination.
Attachment of the benzohydrazide moiety: This step involves the reaction of the pyrazole derivative with benzohydrazide under appropriate conditions, such as in the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-bromo-1H-pyrazole: Lacks the benzohydrazide moiety but shares the pyrazole core structure.
4-bromo-1H-pyrazole: Similar structure but lacks the amino group.
Benzohydrazide derivatives: Compounds with similar benzohydrazide moieties but different substituents on the pyrazole ring.
Uniqueness
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the combination of its amino, bromine, and benzohydrazide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUULMLYSVOZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328078 | |
Record name | 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
375837-72-2 | |
Record name | 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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